2,5-Dimethoxy-3,4-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,5-dimethoxy-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-7-8(2)11(14-4)9(6-12)5-10(7)13-3/h5-6H,1-4H3 |
InChI Key |
YVZDFMDBMFBWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethoxy 3,4 Dimethylbenzaldehyde
Direct Synthesis Strategies
Direct synthesis approaches focus on the introduction of a formyl group onto a pre-existing aromatic scaffold in a single key step. The success of these strategies is highly dependent on the reactivity of the aromatic substrate and the choice of formylating agent.
Preparation from 1,4-Dimethoxy-2,3-dimethylbenzene (B1360320)
The primary direct route to 2,5-Dimethoxy-3,4-dimethylbenzaldehyde involves the electrophilic formylation of 1,4-Dimethoxy-2,3-dimethylbenzene. This substrate is an electron-rich aromatic ring, activated towards electrophilic substitution by two methoxy (B1213986) groups and two methyl groups. The formylation reaction introduces a -CHO group at one of the vacant positions on the ring. Given the substitution pattern of the starting material, the formyl group is directed to the C6 position, yielding the target compound. Several classical name reactions can be employed for this transformation, with varying degrees of efficiency and substrate compatibility.
Multi-Step Synthetic Sequences Incorporating Aromatic and Aldehyde Functionalizations
Multi-step syntheses offer greater control over the regiochemistry of substitution, allowing for the construction of complex molecules like this compound from simpler, readily available starting materials.
Strategies for Introducing Dimethoxy and Dimethyl Substituents
The synthesis of the key precursor, 1,4-Dimethoxy-2,3-dimethylbenzene, requires the strategic introduction of four substituents onto a benzene (B151609) ring. The order of these introductions is crucial to ensure the desired substitution pattern.
A common strategy begins with a commercially available, less substituted benzene derivative. For example, one could start with 2,3-dimethylphenol (B72121) or 2,3-dimethylhydroquinone. The hydroxyl groups can then be methylated to form the desired methoxy groups. The methylation of phenols is a standard transformation, often achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. researchgate.netprepchem.comwikipedia.org The methoxy group is an activating, ortho-, para-director in electrophilic aromatic substitution. wikipedia.org
Alternatively, Friedel-Crafts alkylation can be used to introduce the methyl groups onto a dimethoxybenzene substrate. However, this reaction is often complicated by issues of polyalkylation and potential rearrangement of the alkyl groups. Therefore, a more controlled approach, such as starting with a dimethyl-substituted precursor, is often preferred.
Aldehyde Group Formation in Substituted Aromatic Systems
Once the polysubstituted aromatic core is assembled, the final step is the introduction of the aldehyde group. This step is an electrophilic aromatic substitution reaction, and the position of the incoming formyl group is dictated by the combined directing effects of the substituents already present.
In the case of 1,4-Dimethoxy-2,3-dimethylbenzene, the substituents are:
C1-OCH₃: Strongly activating, ortho- and para-directing.
C2-CH₃: Weakly activating, ortho- and para-directing.
C3-CH₃: Weakly activating, ortho- and para-directing.
C4-OCH₃: Strongly activating, ortho- and para-directing.
The available positions for substitution are C5 and C6. The directing effects of the existing groups converge to strongly activate these positions, making the ring highly susceptible to formylation under appropriate conditions. The choice of formylation method (as discussed in section 2.1.2) will depend on achieving high regioselectivity and yield without promoting side reactions on the activated ring.
Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
In the context of synthesizing this compound, several green strategies could be implemented:
Catalytic Methods: Replacing stoichiometric reagents, which are consumed in the reaction, with catalytic alternatives can significantly reduce waste. This includes the development of recyclable catalysts for formylation or for the preceding steps in a multi-step synthesis. rsc.orgresearchgate.net
Benign Solvents and Conditions: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches favor the use of safer solvents like water, ionic liquids, or polyethylene (B3416737) glycol, or conducting reactions under solvent-free conditions. researchgate.netacs.org
Renewable Feedstocks: A key goal of green chemistry is to derive chemicals from renewable resources, such as biomass, rather than from petrochemical sources. Strategies are being developed for the catalytic production of aromatic aldehydes like vanillin (B372448) from lignin, a component of biomass. rsc.org Similar chemo-enzymatic cascades could potentially be adapted for the synthesis of more complex substituted benzaldehydes. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like hydroformylation, which directly add a formyl group across a double bond, can have high atom economy.
Key Green Chemistry Principles in Aldehyde Synthesis
| Principle | Application in Synthesis |
| Waste Prevention | Designing syntheses to produce minimal byproducts. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones. |
| Safer Solvents | Avoiding hazardous organic solvents in favor of water or solvent-free systems. acs.org |
| Renewable Feedstocks | Utilizing biomass-derived starting materials. rsc.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
Catalytic Methods and Reaction Conditions
A documented method for the synthesis of this compound involves a formylation reaction using hexamine in the presence of an acid. This approach, a variation of the Duff reaction, introduces an aldehyde group onto the activated aromatic ring of the precursor, 1,4-dimethoxy-2,3-dimethylbenzene.
In a typical procedure, 1,4-dimethoxy-2,3-dimethylbenzene is dissolved in trifluoroacetic acid (TFA). google.com Hexamine is then added to this solution, and the reaction mixture is heated to reflux for a period of two hours under dry conditions. google.com Following the reaction, the trifluoroacetic acid is removed by evaporation under reduced pressure. The resulting residue is then worked up through a standard extraction procedure using ethyl acetate (B1210297) and water to isolate the crude product. google.com This synthesis yields this compound, which has been characterized as a white solid with a melting point of 68-69°C after crystallization from petroleum ether. sunderland.ac.uk
The reaction is summarized in the table below:
Table 1: Reaction Conditions for the Synthesis of this compound| Parameter | Value |
|---|---|
| Starting Material | 1,4-dimethoxy-2,3-dimethylbenzene |
| Reagents | Hexamine, Trifluoroacetic Acid (TFA) |
| Reaction Type | Duff Reaction (Formylation) |
| Conditions | Reflux |
| Reaction Time | 2 hours |
| Product | This compound |
| Yield | 62.6% |
This specific aldehyde is a known precursor in the synthesis of other complex molecules, such as 2,5-dimethoxy-3,4-dimethylamphetamine (GANESHA), where it is reacted with nitroethane in the presence of anhydrous ammonium (B1175870) acetate. studfile.net
Environmentally Benign Reagent and Solvent Selection
The principles of green chemistry encourage the use of reagents and solvents that are less hazardous to human health and the environment. An analysis of the documented synthesis for this compound reveals aspects that are inconsistent with these principles.
The primary solvent and acid catalyst used in the described method is trifluoroacetic acid (TFA). google.com TFA is a strong corrosive acid and requires careful handling. While effective for the reaction, its use on an industrial scale would necessitate significant safety measures and waste management protocols. The workup procedure involves the use of ethyl acetate, which is a commonly used organic solvent with a relatively better environmental profile than many chlorinated solvents. google.com
Currently, the available scientific literature from the conducted searches does not specify alternative, more environmentally benign synthetic routes tailored specifically for this compound. The development of greener methodologies could involve exploring solid acid catalysts to replace TFA, investigating solvent-free reaction conditions, or utilizing alternative formylating agents with lower toxicity and environmental impact.
The table below details the reagents and solvents used in the known synthesis and provides a brief comment on their environmental and safety considerations.
Table 2: Reagent and Solvent Selection in the Synthesis of this compound| Reagent/Solvent | Role | Environmental/Safety Considerations |
|---|---|---|
| 1,4-dimethoxy-2,3-dimethylbenzene | Starting Material | Specific hazards depend on comprehensive toxicological data. |
| Trifluoroacetic Acid (TFA) | Solvent / Acid | Corrosive, environmentally persistent. Not considered a "green" solvent. |
| Hexamine | Formylating Agent | Can cause skin and respiratory irritation. |
| Ethyl Acetate | Extraction Solvent | Flammable, but generally considered to have a more favorable environmental profile than halogenated solvents. |
| Water | Wash Solvent | Benign. |
Further research is required to develop and validate synthetic pathways for this compound that align more closely with the principles of green chemistry.
Chemical Reactivity and Transformation Pathways of 2,5 Dimethoxy 3,4 Dimethylbenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site of chemical reactivity, characterized by the electrophilic nature of its carbonyl carbon. This facilitates a variety of addition and redox reactions.
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. While specific studies on 2,5-Dimethoxy-3,4-dimethylbenzaldehyde are not prevalent, the oxidation of analogous substituted benzaldehydes is a well-established transformation. Strong oxidizing agents are capable of this conversion. bloomtechz.com For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly used to convert an aldehyde group into a carboxylic acid. bloomtechz.com The reaction involves the conversion of the C-H bond of the aldehyde into a C-O bond, resulting in the formation of 2,5-Dimethoxy-3,4-dimethylbenzoic acid. Careful control of reaction conditions is often necessary to prevent side reactions or over-oxidation. bloomtechz.com
Reduction Reactions to Benzyl (B1604629) Alcohol Derivatives
Conversely, the aldehyde group can be reduced to a primary alcohol. This transformation is typically achieved using hydride reagents. The reduction of 3,4-dimethoxybenzaldehyde (B141060) using sodium borohydride (B1222165) (NaBH₄) to produce 3,4-dimethoxybenzyl alcohol proceeds with high yield, indicating a similar pathway would be effective for its 2,5-dimethoxy-3,4-dimethyl analogue. ijcea.org This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield 2,5-Dimethoxy-3,4-dimethylbenzyl alcohol.
Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Aldol, Knoevenagel, Nitrostyrene Synthesis)
The aldehyde functionality serves as a key electrophile in various condensation reactions, which are fundamental for forming new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to the aldehyde, followed by dehydration. wikipedia.org For example, reacting this compound with compounds like malonic acid or ethyl cyanoacetate (B8463686) in the presence of a weak base catalyst (such as piperidine) would yield an α,β-unsaturated product. wikipedia.orgresearchgate.net The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring enhance the reactivity of the aldehyde group towards nucleophilic attack.
Nitrostyrene Synthesis (Henry Reaction): A notable example is the condensation with nitromethane (B149229) to form a β-nitrostyrene derivative. This reaction, a variation of the Henry nitro-aldol condensation, is well-documented for substituted benzaldehydes. chemicalbook.com The synthesis of 2,5-dimethoxy-beta-nitrostyrene from 2,5-dimethoxybenzaldehyde (B135726) and nitromethane is achieved using a basic catalyst like ammonium (B1175870) acetate (B1210297). chemicalbook.comgoogle.com This process involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated nitrostyrene. The reaction can be carried out under conventional heating or microwave irradiation. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 2,5-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | 70-80 °C, 4-10 hours | 2,5-Dimethoxy-beta-nitrostyrene |
| 2,5-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | 90 °C, 45 min, Microwave | 2,5-Dimethoxy-beta-nitrostyrene |
Data based on analogous reactions of 2,5-dimethoxybenzaldehyde. chemicalbook.comgoogle.com
Reactivity of the Aromatic Ring and Substituent Effects
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is significantly influenced by the attached aldehyde, methoxy, and methyl groups.
Electrophilic Aromatic Substitution Patterns
In this compound, five of the six positions on the aromatic ring are substituted. The only available position for an incoming electrophile is position 6. The directing effects of the existing substituents collectively influence the feasibility and outcome of substitution at this position. For instance, bromination of 2,5-dimethoxybenzaldehyde in acetic acid yields a mixture of products, demonstrating that substitution is possible on the activated ring. mdma.ch Halogenation, nitration, and sulfonation reactions on similarly activated benzaldehydes typically occur at positions activated by the electron-donating groups. bloomtechz.com Given the substitution pattern of the target molecule, any electrophilic aromatic substitution would be directed to the sterically accessible and electronically favorable C6 position.
Role of Methoxy and Methyl Groups in Directing Reactivity
Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 5 are powerful activating groups. libretexts.org They donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org They are ortho- and para-directing. The methoxy group at C2 directs towards C1 (occupied), C3 (occupied), and C6. The methoxy group at C5 directs towards C4 (occupied) and C6.
Methyl Groups (-CH₃): The methyl groups at positions 3 and 4 are also activating groups, though less potent than methoxy groups. They donate electron density primarily through an inductive effect. quora.com Like methoxy groups, they are ortho- and para-directing. The methyl group at C3 directs towards C2 (occupied), C4 (occupied), and C5 (occupied). The methyl group at C4 directs towards C3 (occupied) and C5 (occupied).
Aldehyde Group (-CHO): In contrast, the aldehyde group at position 1 is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org It is a meta-director, meaning it would direct an incoming electrophile to positions C3 and C5 (both occupied).
The combined effect of these groups creates a highly activated aromatic system. The strong activating and directing influence of the two methoxy groups and two methyl groups overwhelmingly favors electrophilic attack at the remaining open position (C6), overcoming the deactivating, meta-directing effect of the aldehyde group.
Derivatization and Functional Group Interconversions
The aldehyde moiety of this compound is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the basis for numerous functional group interconversions, enabling the synthesis of various derivatives such as imines, oximes, esters, and ethers through multi-step pathways.
Synthesis of Imines and Oximes
The condensation of aldehydes with primary amines or hydroxylamine (B1172632) provides a direct route to the synthesis of imines (Schiff bases) and oximes, respectively. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.
Imines (Schiff Bases): The reaction of an aldehyde with a primary amine proceeds via a hemiaminal intermediate, which then undergoes dehydration to form the imine. This condensation is a reversible process. For the structurally related compound 2,5-dimethoxybenzaldehyde, the aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases. bloomtechz.com It is expected that this compound would react similarly. General procedures for imine synthesis from aromatic aldehydes often involve stirring the aldehyde and amine at room temperature, sometimes with a catalyst or under solvent-free conditions to drive the reaction to completion. scirp.orgpeerj.com
Oximes: Oximes are synthesized by reacting an aldehyde with hydroxylamine, typically in the form of hydroxylamine hydrochloride. The reaction is often carried out in a solvent like ethanol (B145695) and may be facilitated by the addition of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloride and free the hydroxylamine nucleophile. nih.gov Studies on other dimethoxybenzaldehyde isomers, such as 3,4-dimethoxybenzaldehyde, demonstrate a standard procedure where the aldehyde is refluxed with hydroxylamine hydrochloride and aqueous sodium hydroxide in ethanol. nih.gov This general methodology is applicable to a wide range of aromatic aldehydes for the high-yield production of the corresponding oximes. nih.govrsc.orgnih.govorientjchem.org
| Derivative | Reactant | Typical Reagents & Catalysts | Typical Solvents | General Conditions |
|---|---|---|---|---|
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalysts (e.g., p-TsOH), heterogeneous catalysts (e.g., Amberlyst-15), or catalyst-free | Dichloromethane, Ethanol, or Solvent-free | Room temperature or reflux; water removal may be required |
| Oxime | Hydroxylamine (NH₂OH·HCl) | Base (e.g., NaOH, Pyridine) | Ethanol, Acetonitrile (B52724) | Room temperature or reflux |
Preparation of Esters and Ethers
The conversion of an aldehyde to an ester or an ether is typically a two-step process, involving either oxidation or reduction of the aldehyde functional group as the initial transformation.
Esters: The direct conversion of an aldehyde to an ester is not a standard single-step reaction. The common pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification.
Oxidation: The aldehyde group of this compound would first be oxidized to a 2,5-dimethoxy-3,4-dimethylbenzoic acid. Standard oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Esterification: The resulting carboxylic acid can then be esterified by reacting it with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification.
Ethers: The preparation of ethers from an aldehyde involves an initial reduction of the aldehyde to a primary alcohol.
Reduction: The aldehyde group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would convert this compound into (2,5-dimethoxy-3,4-dimethylphenyl)methanol.
Etherification: The resulting alcohol can then be converted to an ether, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming the desired ether.
Another relevant transformation is the formation of acetals, which are compounds containing two ether linkages to the same carbon atom. The reaction of an aldehyde with an alcohol or a diol in the presence of an acid catalyst yields an acetal. For instance, 2,5-dimethoxybenzaldehyde has been shown to react with 1,3-propanediol (B51772) in the presence of p-toluenesulfonic acid to form a cyclic acetal, 2-(2,5-dimethoxyphenyl)-1,3-dioxane. rsc.org This reaction demonstrates the reactivity of the aldehyde's carbonyl carbon toward oxygen nucleophiles to form C-O bonds characteristic of ethers. rsc.org
| Target Derivative | Intermediate | Step 1 Reaction | Step 2 Reaction |
|---|---|---|---|
| Ester (R-COOR') | Carboxylic Acid (R-COOH) | Oxidation of Aldehyde | Fischer Esterification with Alcohol (R'-OH) |
| Ether (R-CH₂-OR') | Alcohol (R-CH₂OH) | Reduction of Aldehyde | Williamson Ether Synthesis with Alkyl Halide (R'-X) |
| Acetal (R-CH(OR')₂) | Hemiacetal | Reaction with Alcohol (R'-OH) or Diol in the presence of an acid catalyst |
Spectroscopic and Advanced Analytical Characterization Methodologies for 2,5 Dimethoxy 3,4 Dimethylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial relationships of atoms can be established.
Figure 1: Structure of this compound with atom numbering for NMR assignments.The proton NMR (¹H NMR) spectrum provides information about the different types of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the single aromatic proton, the two methoxy (B1213986) groups, and the two methyl groups. The electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effect of the aldehyde group significantly influence the chemical shifts.
The anticipated signals are:
Aldehyde Proton (H1') : A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8–10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.
Aromatic Proton (H6) : The sole proton on the aromatic ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the ortho-aldehyde group (deshielding) and the para-methoxy group (shielding), likely appearing in the δ 7.0–7.4 ppm region.
Methoxy Protons (OCH₃ at C2 and C5) : Two distinct singlets are expected for the two methoxy groups, as they are in different chemical environments. Each signal would integrate to three protons. The methoxy group at C2, being ortho to the aldehyde, may be slightly deshielded compared to the one at C5. Typical values for methoxy groups on a benzene (B151609) ring are between δ 3.8 and 4.0 ppm.
Methyl Protons (CH₃ at C3 and C4) : Similarly, two distinct singlets, each integrating to three protons, are predicted for the two methyl groups attached to the aromatic ring. Aromatic methyl groups generally resonate in the δ 2.2–2.5 ppm range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1' (Aldehyde) | 9.8 – 10.5 | Singlet (s) | 1H |
| H6 (Aromatic) | 7.0 – 7.4 | Singlet (s) | 1H |
| OCH₃ (C2 or C5) | 3.8 – 4.0 | Singlet (s) | 3H |
| OCH₃ (C5 or C2) | 3.8 – 4.0 | Singlet (s) | 3H |
| CH₃ (C3 or C4) | 2.2 – 2.5 | Singlet (s) | 3H |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule.
The anticipated signals are:
Carbonyl Carbon (C1') : The aldehyde carbonyl carbon is the most deshielded, typically appearing in the δ 190–195 ppm region.
Aromatic Carbons : Six distinct signals are expected for the carbons of the benzene ring.
C1 : The carbon bearing the aldehyde group (ipso-carbon) would be found around δ 130-135 ppm.
C2 & C5 : The carbons attached to the electron-donating methoxy groups would be shielded and shifted upfield, but their direct attachment to oxygen shifts them downfield relative to unsubstituted benzene, typically appearing in the δ 150-160 ppm range.
C3 & C4 : The carbons bearing the methyl groups would be found in the δ 130-140 ppm range.
C6 : The carbon atom bonded to the lone aromatic proton is expected around δ 110-115 ppm, influenced by the ortho- and para-substituents.
Methoxy Carbons (OCH₃) : The two methoxy carbons are expected to resonate in the δ 55–60 ppm range.
Methyl Carbons (CH₃) : The two aromatic methyl carbons would be the most shielded, appearing at high field around δ 15–20 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1' (C=O) | 190 – 195 |
| C2, C5 (C-O) | 150 – 160 |
| C3, C4 (C-CH₃) | 130 – 140 |
| C1 (C-CHO) | 130 – 135 |
| C6 (C-H) | 110 – 115 |
| OCH₃ | 55 – 60 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY is of limited use for the aromatic system as there are no adjacent aromatic protons. However, it can confirm the absence of such couplings and highlight any potential long-range couplings, for instance, between the aldehyde proton and the aromatic proton at C6.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached. The expected HSQC correlations would definitively link:
The aldehyde proton signal (δ ~10.0 ppm) to the carbonyl carbon signal (δ ~192 ppm).
The aromatic proton signal (δ ~7.2 ppm) to the C6 carbon signal (δ ~112 ppm).
The two methoxy proton signals (δ ~3.9 ppm) to their respective methoxy carbon signals (δ ~56 ppm).
The two methyl proton signals (δ ~2.3 ppm) to their respective methyl carbon signals (δ ~18 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the substituted aromatic ring. Key expected correlations include:
The aldehyde proton (H1') would show correlations to the ipso-carbon C1 and the ortho-carbon C6.
The aromatic proton (H6) would correlate to C1, C5, and C4.
The methoxy protons at C5 would show correlations to C5, C4, and C6.
The methyl protons at C4 would correlate to C4, C3, and C5. These HMBC correlations would allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and insights into its molecular structure and conformation. The techniques are complementary; some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.
The vibrational spectrum of this compound is dominated by contributions from the aldehyde, methoxy, and methyl functional groups, as well as the polysubstituted benzene ring. Analysis of related compounds like 2,5-dimethylbenzaldehyde (B165460) and various dimethoxybenzaldehydes allows for a reliable prediction of the key vibrational bands. ias.ac.innist.gov
Aldehyde Group Vibrations :
C=O Stretch : A very strong and sharp absorption band in the IR spectrum is expected between 1680 and 1705 cm⁻¹. docbrown.info Conjugation with the aromatic ring lowers this frequency from the typical aliphatic aldehyde range. This band would also be present, though likely weaker, in the Raman spectrum.
Aldehydic C-H Stretch : Two distinct bands are often observed. One near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. The latter is often considered characteristic of the aldehyde C-H bond. docbrown.info
C-H Group Vibrations :
Aromatic C-H Stretch : A weak to medium band is expected above 3000 cm⁻¹, likely in the 3020-3080 cm⁻¹ region, corresponding to the single C-H bond on the ring.
Methyl/Methoxy C-H Stretch : Strong, multiple bands are expected in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the four CH₃ groups.
Aromatic Ring Vibrations :
C=C Ring Stretching : Several bands of variable intensity are expected in the 1450-1610 cm⁻¹ region, which are characteristic of the aromatic ring itself.
Ring Breathing Modes : A strong, sharp band in the Raman spectrum, often near 1000 cm⁻¹, is characteristic of the symmetric ring breathing vibration.
C-H Out-of-Plane Bending : The frequency for this vibration is highly dependent on the substitution pattern. For a single, isolated aromatic hydrogen, a strong band is expected in the 860-900 cm⁻¹ region in the IR spectrum.
C-O Stretching Vibrations :
Asymmetric and symmetric C-O-C stretching from the aryl-ether linkages of the methoxy groups are expected. A strong, broad band for the asymmetric stretch typically appears between 1200 and 1275 cm⁻¹, while the symmetric stretch appears near 1020-1075 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|
| Aromatic C-H Stretch | 3020 – 3080 | IR (Weak-Medium), Raman (Medium) |
| Methyl/Methoxy C-H Stretch | 2850 – 3000 | IR (Strong), Raman (Strong) |
| Aldehyde C-H Stretch | 2820 – 2850, 2720 – 2750 | IR (Medium), Raman (Medium) |
| Aldehyde C=O Stretch | 1680 – 1705 | IR (Very Strong), Raman (Medium) |
| Aromatic C=C Stretch | 1450 – 1610 | IR (Medium-Strong), Raman (Strong) |
| Asymmetric C-O-C Stretch | 1200 – 1275 | IR (Strong), Raman (Weak) |
| Symmetric C-O-C Stretch | 1020 – 1075 | IR (Medium), Raman (Medium) |
Vibrational spectroscopy can offer insights into the conformational preferences of the molecule, particularly the orientation of the aldehyde and methoxy groups relative to the plane of the aromatic ring. The planarity of the molecule is influenced by steric hindrance between the substituents. In this compound, steric crowding between the C2-methoxy, C3-methyl, and the C1-aldehyde groups could lead to non-planar conformations.
This deviation from planarity can influence the vibrational frequencies. For instance, the C=O stretching frequency can shift depending on the degree of conjugation with the aromatic ring, which is maximized in a planar conformation. Studies on substituted benzaldehydes have shown that splitting of the C=O band or the appearance of shoulders can sometimes indicate the presence of different conformers in equilibrium. A detailed analysis of the spectra, often supported by theoretical calculations (e.g., Density Functional Theory), would be required to correlate specific spectral features with the dominant molecular conformation.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dimethylbenzaldehyde |
| 2,5-dimethoxybenzaldehyde (B135726) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition.
The molecular formula of this compound is C₁₁H₁₄O₃. Based on this, the expected mass can be calculated. nih.gov
Table 1: Molecular Weight Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |
| Average Molecular Weight | 194.23 g/mol | nih.gov |
In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) at m/z 194. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for substituted benzaldehydes include:
Loss of a hydrogen radical (-H•): Resulting in a stable [M-1]⁺ ion (m/z 193).
Loss of the formyl radical (-CHO•): Leading to an [M-29]⁺ ion.
Loss of a methyl radical (-CH₃•): From either the methoxy or methyl groups, resulting in an [M-15]⁺ ion.
Cleavage of the methoxy group: Loss of a methoxy radical (-OCH₃•) to form an [M-31]⁺ ion.
Analysis of the relative abundance of these and other fragment ions allows for the unambiguous identification of the compound and differentiation from its isomers.
Electronic Spectroscopy: UV-Visible Absorption Properties
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule and is characteristic of the chromophores present. The this compound molecule contains a substituted benzene ring conjugated with a carbonyl group (C=O) from the aldehyde function, which constitutes its primary chromophore.
This conjugated system is expected to exhibit strong absorption in the ultraviolet region. Aromatic aldehydes typically show two main absorption bands:
A strong absorption band, typically between 240-300 nm, corresponding to the π → π* transition of the conjugated aromatic system. Studies on similar dimethylbenzaldehydes show absorption maxima around 290 nm. researchgate.net
A weaker absorption band at a longer wavelength, often above 300 nm, corresponding to the n → π* transition of the carbonyl group.
The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substitution pattern on the benzene ring and the solvent used for the analysis. The two methoxy and two methyl groups on the ring act as auxochromes and would be expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzaldehyde (B42025).
Table 2: Expected UV-Visible Absorption Characteristics
| Electronic Transition | Expected Wavelength Range | Chromophore |
|---|---|---|
| π → π* | 240 - 300 nm | Substituted Benzaldehyde Ring |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for its quantitative determination.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas).
Method development for this compound would involve:
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, would likely be suitable for separating the analyte from related impurities.
Temperature Programming: An optimized temperature program, starting at a lower temperature and gradually ramping up, would be necessary to ensure good resolution and peak shape.
Injector and Detector: A split/splitless injector would be used for sample introduction. A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for both separation and definitive identification of the analyte and any impurities based on their mass spectra. The purity of intermediates in the synthesis of related compounds has been effectively determined using GC-MS. chemicalbook.com
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography is a versatile technique for the purity assessment and quantification of non-volatile or thermally labile compounds, and it is also widely used for stable compounds like aromatic aldehydes.
A typical HPLC method for this compound would be a reverse-phase method:
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reverse-phase HPLC, separating compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components.
Detection: Given the compound's strong UV absorbance, a UV detector set at the λmax (e.g., around 290 nm) would provide excellent sensitivity and selectivity for detection and quantification.
HPLC is frequently used for assaying the purity of related benzaldehydes, with results often reported in terms of area percentage. For instance, analyses of 2,5-dimethoxybenzaldehyde have shown the ability to achieve purity levels of 99.9% as determined by HPLC area percentage. google.com
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique is applicable if this compound can be obtained in a crystalline form suitable for analysis.
If a suitable crystal is obtained, XRD analysis would provide precise information on:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule.
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence of any significant non-covalent interactions, such as C-H···O hydrogen bonds or π–π stacking, which stabilize the crystal structure.
Absolute Stereochemistry: For chiral molecules, the absolute configuration can be determined.
Studies on closely related dimethoxybenzaldehyde isomers have revealed that the molecules are generally planar. researchgate.net An XRD study of this compound would confirm its planarity and provide detailed insight into the spatial orientation of its substituent groups.
Table 3: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Computational and Theoretical Investigations of 2,5 Dimethoxy 3,4 Dimethylbenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab initio)
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for studying organic molecules of this size. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the positions of its atoms.
The presence of rotatable bonds, such as the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bonds of the methoxy (B1213986) groups, means that 2,5-Dimethoxy-3,4-dimethylbenzaldehyde can exist in various conformations. Conformational analysis would involve systematically rotating these bonds and performing geometry optimizations to identify the global minimum energy structure—the most stable conformer—as well as other low-energy local minima. This analysis is crucial as the molecular conformation influences its physical properties and reactivity. The results of such a study would be presented in a table detailing key geometrical parameters.
Table 1: Exemplar Structure for Optimized Geometrical Parameters This table illustrates how the optimized bond lengths, bond angles, and dihedral angles for the global minimum energy conformer of this compound would be presented.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C(ring)-C(aldehyde) | Value | |
| C(aldehyde)=O | Value | |
| C(ring)-O(methoxy) | Value | |
| Bond Angles (°) | ||
| C(ring)-C(ring)-C(aldehyde) | Value | |
| C(ring)-C(aldehyde)=O | Value | |
| C(ring)-O-C(methyl) | Value | |
| Dihedral Angles (°) | ||
| O=C-C=C | Value | |
| C-C-O-C | Value |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Regions of high HOMO density indicate likely sites for electrophilic attack.
LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap implies high kinetic stability.
Furthermore, analysis of the charge distribution, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule, providing a more detailed picture of its reactive sites.
Table 2: Exemplar Structure for Calculated Electronic Properties This table shows the typical electronic parameters that would be calculated for this compound.
| Parameter | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Quantum chemical calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental spectra, serve as a powerful tool for confirming the molecular structure.
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. This theoretical spectrum allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-H bend) to the bands observed in experimental spectra, aiding in structural elucidation.
Table 3: Exemplar Structure for Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table illustrates how computationally predicted NMR data would be compared against experimental values for structural verification.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C(aldehyde) | Value | Value |
| C1(ring) | Value | Value |
| C2(ring) | Value | Value |
| C3(ring) | Value | Value |
| C4(ring) | Value | Value |
| C5(ring) | Value | Value |
| C(methoxy) | Value | Value |
| C(methyl) | Value | Value |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or its participation in condensation reactions.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the precise geometry of the TS is a primary goal of mechanistic studies. Computational algorithms can search the potential energy surface for these saddle points. Once a TS is identified, its structure provides a snapshot of the bond-breaking and bond-forming processes.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes along the reaction coordinate and reveals the activation energy (the energy barrier that must be overcome), which is crucial for determining the reaction rate.
Many reactions can potentially proceed through multiple pathways. Computational chemistry allows for the exploration of these different routes. By calculating the energy profiles for each competing pathway, the most energetically favorable mechanism can be identified as the one with the lowest activation energy barrier.
This analysis also identifies and characterizes any reaction intermediates—stable or transient species that are formed and consumed during the reaction. Understanding the structure and stability of these intermediates is essential for a complete picture of the reaction mechanism. For instance, in a reaction involving this compound, one could computationally model the formation of a tetrahedral intermediate following a nucleophilic attack on the aldehyde carbon, and then calculate the subsequent steps to the final product.
Applications of 2,5 Dimethoxy 3,4 Dimethylbenzaldehyde in Advanced Chemical Synthesis and Industrial Processes
Contributions to Materials Science and Related Chemical Industries
Role in Aroma Chemistry as a Chemical Intermediate
Substituted benzaldehydes are a class of aromatic compounds that are integral to the fragrance and flavor industry, often serving as key intermediates in the synthesis of a wide array of aroma chemicals. Their versatile reactivity allows for the construction of complex molecular architectures that elicit specific olfactory responses.
While the broader class of dimethoxybenzaldehydes has applications in fragrance manufacturing, specific information regarding the role of 2,5-Dimethoxy-3,4-dimethylbenzaldehyde as a chemical intermediate in aroma chemistry is not extensively documented in publicly available scientific literature. The potential utility of a substituted benzaldehyde (B42025) in this field is typically evaluated based on the organoleptic properties of its derivatives. The aldehyde functional group can be readily transformed into other functionalities, such as alcohols, esters, and acetals, each potentially possessing a unique scent profile.
The structural framework of this compound, featuring a polysubstituted aromatic ring, provides a foundation for creating novel aroma compounds. The reactivity of the aldehyde group allows for various chemical modifications. For instance, condensation reactions with ketones can yield chalcone-like structures, which are precursors to various heterocyclic compounds, some of which may have interesting aromatic properties. Similarly, reduction of the aldehyde to an alcohol, followed by esterification, could produce a range of esters with potentially fruity or floral notes.
The table below outlines potential synthetic transformations of this compound that are common in the synthesis of aroma chemicals, although specific derivatives for fragrance applications have not been detailed in the reviewed literature.
Potential Synthetic Pathways for Aroma Chemical Development
| Reaction Type | Reactant(s) | Potential Product Class | Potential Aroma Characteristics |
|---|---|---|---|
| Aldol Condensation | Acetone, Base | Chalcone derivative | Spicy, floral |
| Reduction | Sodium borohydride (B1222165) | Benzyl (B1604629) alcohol derivative | Mild, floral |
| Esterification | Acetic anhydride (B1165640) (following reduction) | Benzyl acetate (B1210297) derivative | Fruity, floral |
It is important to note that the actual scent of any resulting derivative would need to be confirmed through empirical organoleptic evaluation. The substitution pattern on the benzene (B151609) ring, including the methoxy (B1213986) and methyl groups, would significantly influence the final aroma profile of any synthesized molecule. Further research and sensory analysis would be required to fully establish the role of this compound as a viable intermediate in the field of aroma chemistry.
Future Research Directions and Emerging Methodologies
Development of Novel and Efficient Synthetic Routes
Currently, specific, high-yield synthetic routes directly targeting 2,5-Dimethoxy-3,4-dimethylbenzaldehyde are not well-established in peer-reviewed literature. Future research should prioritize the development of efficient and selective methods for its preparation. A logical starting point would be the formylation of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320).
Table 1: Potential Formylation Strategies for 1,4-dimethoxy-2,3-dimethylbenzene
| Formylation Method | Reagents | Potential Advantages | Key Challenges |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Mild conditions, good for electron-rich aromatics | Potential for side reactions, regioselectivity control |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Direct carbonylation | Requires high pressure, strong acid |
| Duff Reaction | Hexamethylenetetramine | Simple, one-pot procedure | Often results in lower yields, regioselectivity |
| Metalation-Formylation | Organolithium reagents, DMF | High regioselectivity | Requires strictly anhydrous conditions, cryogenic temperatures |
The primary challenge in these approaches will be achieving regioselective formylation at the desired position, given the directing effects of the two methoxy (B1213986) and two methyl groups on the benzene (B151609) ring. A systematic investigation into reaction conditions, catalysts, and formylating agents will be crucial to optimize the yield and purity of this compound.
Exploration of Unconventional Reactivity and Catalysis
The unique substitution pattern of this compound, with its electron-donating methoxy and methyl groups, suggests a rich and potentially unconventional reactivity profile. Future studies should explore its behavior in various organic transformations.
Key areas of investigation could include:
Condensation Reactions: Investigating its reactivity with active methylene (B1212753) compounds to synthesize novel chalcones, coumarins, or other heterocyclic systems. The steric hindrance provided by the adjacent methyl groups might lead to unusual product distributions compared to less substituted benzaldehydes.
Oxidation and Reduction: Exploring selective oxidation of the aldehyde to a carboxylic acid or its reduction to the corresponding benzyl (B1604629) alcohol. These derivatives would expand the library of available building blocks.
Catalytic Transformations: Employing this compound as a substrate in modern catalytic reactions, such as C-H activation, cross-coupling reactions, and asymmetric catalysis. The electronic properties of the ring could influence catalyst performance and selectivity in interesting ways.
Integration of Advanced Analytical and Computational Tools
A thorough characterization of this compound and its derivatives is essential. The integration of advanced analytical and computational tools will be indispensable for this purpose.
Table 2: Analytical and Computational Methods for Characterization
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for unambiguous structure elucidation. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. |
| X-ray Crystallography | Determination of the precise three-dimensional molecular structure in the solid state. |
| Computational Chemistry (DFT) | Prediction of spectroscopic data (NMR, IR, UV-Vis), conformational analysis, and modeling of reaction mechanisms to guide synthetic efforts. |
Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, thereby complementing experimental findings and aiding in the rational design of new synthetic strategies and catalysts.
Sustainable and Scalable Production Methodologies
For any new compound to have a significant impact, its synthesis must be amenable to sustainable and scalable production. Future research should focus on developing environmentally benign and economically viable manufacturing processes for this compound.
Key considerations for sustainable production include:
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as ionic liquids, supercritical fluids, or water.
Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This could involve heterogeneous catalysts or biocatalytic approaches.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Renewable Feedstocks: Investigating potential pathways to synthesize the aromatic core from bio-based starting materials.
By focusing on these future research directions, the scientific community can systematically unravel the chemistry of this compound, paving the way for its potential application in various fields of chemical science and industry.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,5-Dimethoxy-3,4-dimethylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves formylation or oxidation of pre-functionalized aromatic precursors. For example, analogous compounds like 2,5-dimethoxybenzaldehyde derivatives are synthesized via condensation reactions using aldehydes and amines under reflux conditions (e.g., DMSO as solvent, 18-hour reflux, followed by reduced-pressure distillation) . Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control. For instance, prolonged heating (>18 hours) may degrade sensitive methoxy groups, reducing yield .
| Synthetic Route | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation with methylamine | DMSO, 18-hour reflux | 60–70% | |
| Oxidation of methyl precursors | H₂O₂, acidic conditions | 50–65% |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>97% purity validation) and Gas Chromatography (GC) are standard for purity assessment . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methoxy and methyl substituents, with distinct aromatic proton shifts at δ 3.8–4.0 ppm (methoxy) and δ 2.2–2.5 ppm (methyl) . Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 180–200, correlating with the molecular formula C₁₀H₁₂O₃ .
Advanced Research Questions
Q. How can researchers resolve contradictory chromatographic data during purity assessment?
- Methodological Answer : Discrepancies in GC/HPLC results often arise from residual solvents (e.g., DMSO) or oxidation byproducts. Use orthogonal methods:
- Step 1 : Validate with Differential Scanning Calorimetry (DSC) to detect melting point deviations (expected range: 140–150°C for pure compounds) .
- Step 2 : Employ tandem mass spectrometry (LC-MS/MS) to identify low-abundance impurities (e.g., dimerization products) .
- Step 3 : Adjust mobile phase gradients in HPLC (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution .
Q. What are the mechanistic implications of substituent positions on reactivity in further derivatization?
- Methodological Answer : The 3,4-dimethyl and 2,5-dimethoxy groups sterically hinder electrophilic substitution at the para position. For example, oxidation studies of analogous compounds (e.g., 3,4-dimethoxybenzyl alcohol) show preferential formation of quinones and lactones due to methoxy-directed radical intermediates . DFT calculations predict higher activation energy for nitration at the 4-position (ΔG‡ ≈ 25 kcal/mol) compared to the 6-position (ΔG‡ ≈ 18 kcal/mol) .
Q. How does storage temperature impact the compound’s stability and degradation pathways?
- Methodological Answer : Storage at 0–6°C minimizes aldehyde oxidation, which is accelerated by light and humidity . Accelerated stability studies (40°C/75% RH) reveal:
- Degradation Products : Formation of 2,5-dimethoxybenzoic acid (via autoxidation) and dimeric ethers (via aldol condensation) .
- Mitigation : Use amber glass vials and inert atmosphere (N₂) to suppress radical-mediated degradation .
Data Contradiction Analysis
Q. Why do different synthetic protocols report varying yields for the same reaction?
- Methodological Answer : Yield discrepancies stem from:
- Catalyst Purity : Trace metal contaminants (e.g., Fe³⁺) in commercial DMSO can catalyze side reactions, reducing yield by 10–15% .
- Workup Efficiency : Incomplete removal of hydroxylamine byproducts during filtration (as in hydrazide syntheses) artificially inflates yield measurements .
- Reaction Scale : Milligram-scale reactions often report higher yields (>70%) due to better thermal control, while multi-gram syntheses face mass transfer limitations (~50–60%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
